REACTION_CXSMILES
|
C([O-])=O.[NH4+].[C:5]([O:9][C:10]([N:12]1[C:20]2[C:15](=[CH:16][C:17]([N+:21]([O-])=O)=[CH:18][CH:19]=2)[C:14]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[N:13]1)=[O:11])([CH3:8])([CH3:7])[CH3:6].CO>[Pd].O>[NH2:21][C:17]1[CH:16]=[C:15]2[C:20](=[CH:19][CH:18]=1)[N:12]([C:10]([O:9][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:11])[N:13]=[C:14]2[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1N=C(C2=CC(=CC=C12)[N+](=O)[O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 18 hours at a temperature in the region of 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension is maintained
|
Type
|
EXTRACTION
|
Details
|
is extracted with 50 ml and 25 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a silica column with dichloromethane as eluent
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=NN(C2=CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |